Cas no 2229535-32-2 (3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid)
3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2229535-32-2
- EN300-1936071
- 3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid
- 3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid
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- Inchi: 1S/C11H13BrO4/c1-15-9(11(13)14)6-7-4-3-5-8(12)10(7)16-2/h3-5,9H,6H2,1-2H3,(H,13,14)
- InChI Key: HMAZHQKOQFXTJR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)CC(C(=O)O)OC
Computed Properties
- Exact Mass: 287.99972g/mol
- Monoisotopic Mass: 287.99972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.8Ų
3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936071-0.05g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 0.05g |
$948.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-0.1g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 0.1g |
$993.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-0.25g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 0.25g |
$1038.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-0.5g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 0.5g |
$1084.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-1.0g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 1g |
$1129.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-2.5g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 2.5g |
$2211.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-5.0g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 5g |
$3273.0 | 2023-05-31 | ||
| Enamine | EN300-1936071-10.0g |
3-(3-bromo-2-methoxyphenyl)-2-methoxypropanoic acid |
2229535-32-2 | 10g |
$4852.0 | 2023-05-31 |
3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid
3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic Acid: A Comprehensive Overview
The compound 3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid, identified by the CAS number 2229535-32-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. The molecule consists of a propanoic acid backbone with a substituted phenyl group, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 2-position. Additionally, the propanoic acid moiety itself carries a methoxy substituent at the 2-position, contributing to its complexity and functional diversity.
Recent studies have highlighted the importance of such structurally complex molecules in modulating biological systems. The presence of multiple functional groups, including the bromine atom, methoxy groups, and carboxylic acid, makes this compound a versatile candidate for various chemical reactions and biological assays. For instance, the bromine atom can act as an electrophilic center in substitution reactions, while the methoxy groups can influence the molecule's solubility and bioavailability. The carboxylic acid group, on the other hand, can participate in hydrogen bonding, which is crucial for interactions within biological systems.
In terms of synthesis, researchers have developed efficient methodologies to construct this compound. One common approach involves the coupling of aromatic rings with aliphatic chains using palladium-catalyzed cross-coupling reactions. These methods not only ensure high yields but also allow for precise control over the substitution patterns on the aromatic ring. Recent advancements in catalytic systems have further enhanced the selectivity and sustainability of these reactions, making them more amenable to large-scale production.
The pharmacological potential of 3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid has been explored in several studies. Preclinical data suggest that this compound exhibits modulatory effects on key cellular pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit certain kinases and transcription factors that play pivotal roles in chronic inflammatory diseases. Furthermore, its ability to scavenge free radicals makes it a promising candidate for antioxidant therapies.
Beyond pharmacology, this compound has also found applications in materials science. Its unique combination of functional groups allows it to serve as a building block for advanced materials such as polymers and nanoparticles. Recent research has demonstrated its utility in creating stimuli-responsive materials that can alter their properties in response to external stimuli like temperature or pH changes.
In conclusion, 3-(3-Bromo-2-methoxyphenyl)-2-methoxypropanoic acid (CAS No: 2229535-32-2) is a multifaceted compound with significant potential across various scientific domains. Its complex structure endows it with diverse functional properties, making it an invaluable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to both academic research and industrial applications.
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